

Application Notes: Rilpivirine Hydrochloride-Loaded PLGA Microspheres for Sustained Drug Delivery

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Compound of Interest

Compound Name: *Rilpivirine Hydrochloride*

Cat. No.: *B1679339*

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Introduction

The development of long-acting injectable (LAI) formulations for antiretroviral drugs is a significant step forward in the management of Human Immunodeficiency Virus (HIV) infection. These formulations can improve patient adherence and, consequently, therapeutic outcomes by reducing dosing frequency from daily oral tablets to weekly or monthly injections.[1] Poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer, is an excellent candidate for creating sustained-release drug delivery systems.[2][3] Encapsulating rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI)[4][5], within PLGA microspheres allows for the gradual release of the drug over an extended period, maintaining therapeutic concentrations in the plasma.[1][6]

Rationale for Use

PLGA is a copolymer approved by the FDA for therapeutic use due to its excellent biocompatibility and biodegradability.[2][3] It degrades in the body into lactic acid and glycolic acid, which are natural metabolites. The degradation rate of PLGA, and thus the drug release, can be tailored by altering the ratio of lactic to glycolic acid, the polymer's molecular weight, and its end-group chemistry.[7] Rilpivirine-loaded PLGA microspheres are designed to be administered intramuscularly, forming a depot at the injection site from which the drug is slowly released.[5] This approach has been shown to provide sustained drug release for weeks to months.[8][9]

Key Formulation and Release Characteristics

The preparation of rilpivirine-loaded PLGA microspheres can be achieved through various methods, with microfluidic technology offering precise control over particle size and distribution, leading to uniform, monodisperse microspheres.[6][9] This is an advancement over traditional emulsification methods which often produce a wide range of sizes.[6] Key parameters that influence the final product include the drug-to-polymer ratio and the manufacturing process variables, which in turn affect encapsulation efficiency and the drug release profile.[6]

The in vitro release of rilpivirine from PLGA microspheres typically exhibits a biphasic pattern: an initial small burst release followed by a prolonged period of sustained release.[6][10] The initial burst is attributed to the drug adsorbed on the microsphere surface, while the subsequent sustained release is governed by drug diffusion through the polymer matrix and polymer degradation.[3][10] Studies have shown that rilpivirine-loaded PLGA microspheres can exhibit continuous drug release with a minimal burst effect, releasing less than 30% of the encapsulated drug over 48 days.[6]

Data Summary

Table 1: Formulation Parameters and Physicochemical Characteristics of Rilpivirine-PLGA Microspheres

Parameter	Value/Range	Method of Preparation	Reference
Polymer	PLGA	Microfluidics	[6]
Drug	Rilpivirine	Microfluidics	[6]
Organic Phase	2% PLGA in ethyl acetate	Microfluidics	[6]
Aqueous Phase	2% Polyvinyl Alcohol (PVA)	Microfluidics	[6]
Particle Size	20 - 67 μm	Microfluidics	[6]
Morphology	Spherical, smooth, dense surface	Scanning Electron Microscopy (SEM)	[6]
Encapsulation Efficiency	> 90%	High-Performance Liquid Chromatography (HPLC)	[6]

Table 2: In Vitro Release Characteristics of Rilpivirine from PLGA Microspheres

Time Point	Cumulative Release (%)	Release Medium	Conditions	Reference
Initial Burst (First few days)	~2%	0.15 M PBS (pH 7.4) with 2% Tween 20	37°C, continuous shaking	[6]
48 Days	< 30%	0.15 M PBS (pH 7.4) with 2% Tween 20	37°C, continuous shaking	[6]

Experimental Protocols

Protocol 1: Preparation of Rilpivirine-Loaded PLGA Microspheres using the Oil-in-Water (o/w) Emulsion-Solvent Evaporation Method

This protocol is a standard method for preparing PLGA microspheres.[\[10\]](#)

- Preparation of Organic Phase: Dissolve 300 mg of PLGA and 60 mg of **rilpivirine hydrochloride** in 15 mL of a suitable organic solvent mixture, such as dichloromethane:methanol (9:1 v/v).[\[10\]](#)
- Emulsification: Inject the organic phase into 300 mL of an aqueous solution containing a surfactant, typically 0.2% polyvinyl alcohol (PVA), while homogenizing at a controlled speed (e.g., 2,800 rpm) for 1 minute to form an oil-in-water emulsion.[\[10\]](#)
- Solvent Evaporation: Stir the resulting emulsion at room temperature (24-27°C) for approximately 3 hours to allow the organic solvent to evaporate, leading to the hardening of the microspheres.[\[10\]](#)
- Washing and Collection: Centrifuge the microsphere suspension at 1,500 rpm for 3 minutes. Discard the supernatant and wash the microspheres three times with distilled water to remove residual PVA and unencapsulated drug.[\[10\]](#)
- Lyophilization: Freeze the washed microspheres at -75°C and then lyophilize for 48 hours to obtain a dry powder.[\[10\]](#) Store the lyophilized microspheres at a low temperature in a desiccator.

Protocol 2: Characterization of Microspheres

A. Determination of Drug Loading and Encapsulation Efficiency

- Accurately weigh a specific amount (e.g., 10 mg) of the lyophilized microspheres.
- Dissolve the microspheres in a suitable solvent that dissolves both the polymer and the drug (e.g., Dimethyl sulfoxide (DMSO) or 1N NaOH).[\[2\]](#)[\[11\]](#)
- Dilute the solution with an appropriate mobile phase or buffer to a known volume.

- Filter the solution through a 0.22 μm syringe filter.
- Analyze the concentration of rilpivirine in the filtrate using a validated HPLC method.[6]
- Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
 - $\text{DL (\%)} = (\text{Mass of drug in microspheres} / \text{Mass of microspheres}) \times 100$
 - $\text{EE (\%)} = (\text{Actual drug loading} / \text{Theoretical drug loading}) \times 100$

B. Particle Size and Morphology Analysis

- Mount a small sample of the lyophilized microspheres onto an aluminum stub using double-sided carbon tape.
- Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
- Observe the morphology and surface characteristics of the microspheres using a Scanning Electron Microscope (SEM).[6][10] The images will reveal the shape, surface texture (smooth or porous), and degree of aggregation of the microspheres.[6]

C. In Vitro Drug Release Study

- Accurately weigh a specified amount of rilpivirine-loaded microspheres and place them into a vessel containing a known volume (e.g., 50 mL) of release medium. The release medium should ensure sink conditions; for the poorly soluble rilpivirine, a phosphate-buffered saline (PBS, pH 7.4) containing a solubilizing agent like 2% w/v Tween® 20 is suitable.[6]
- Incubate the vessels in a shaking water bath at 37°C with continuous agitation.[6]
- At predetermined time intervals (e.g., 1, 3, 5, 7, and 24 hours, and then daily), withdraw a sample (e.g., 600 μL) of the release medium.[6]
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

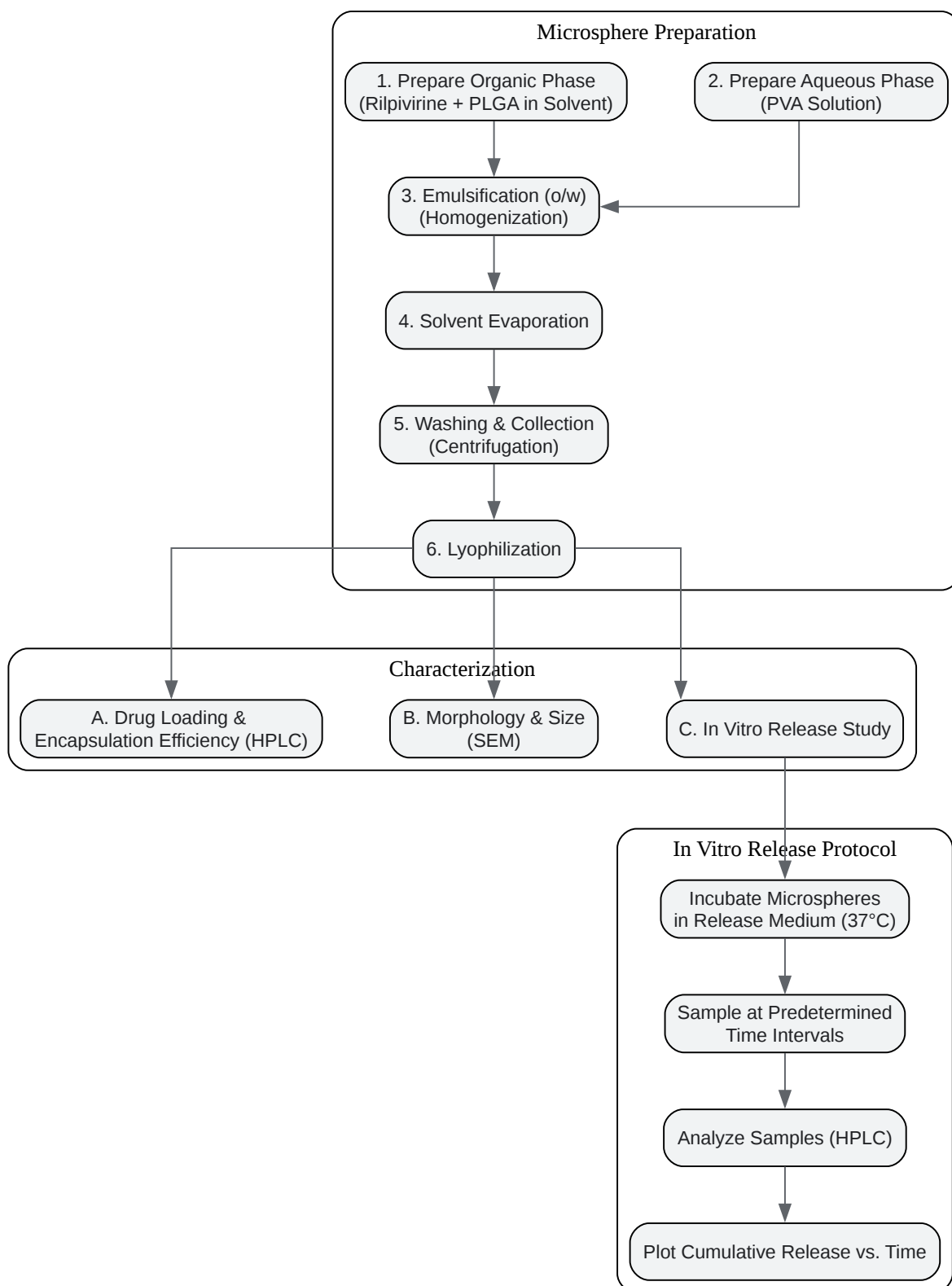
- Analyze the concentration of rilpivirine in the collected samples using a validated HPLC method.[\[6\]](#)
- Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

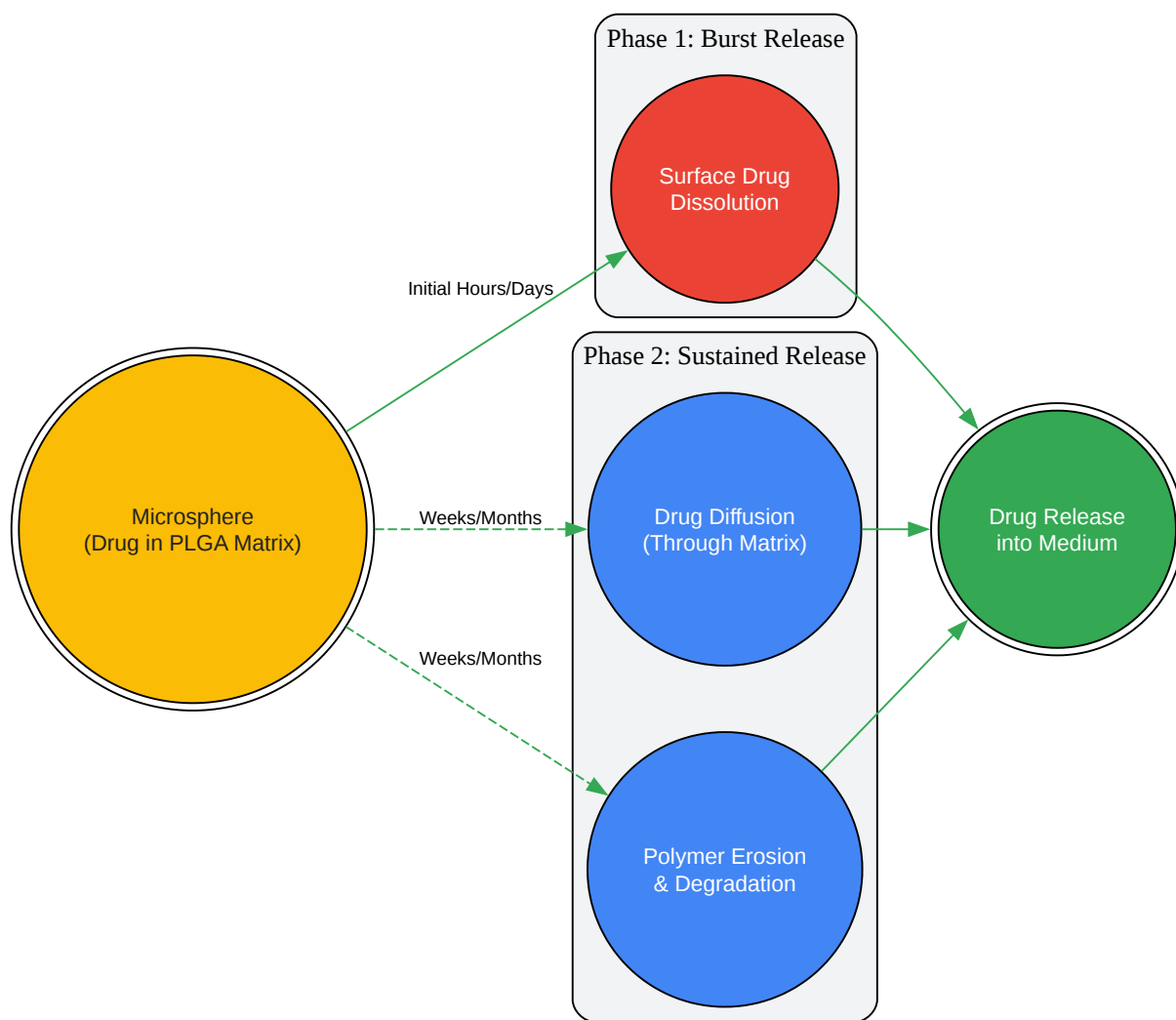
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Rilpivirine Quantification

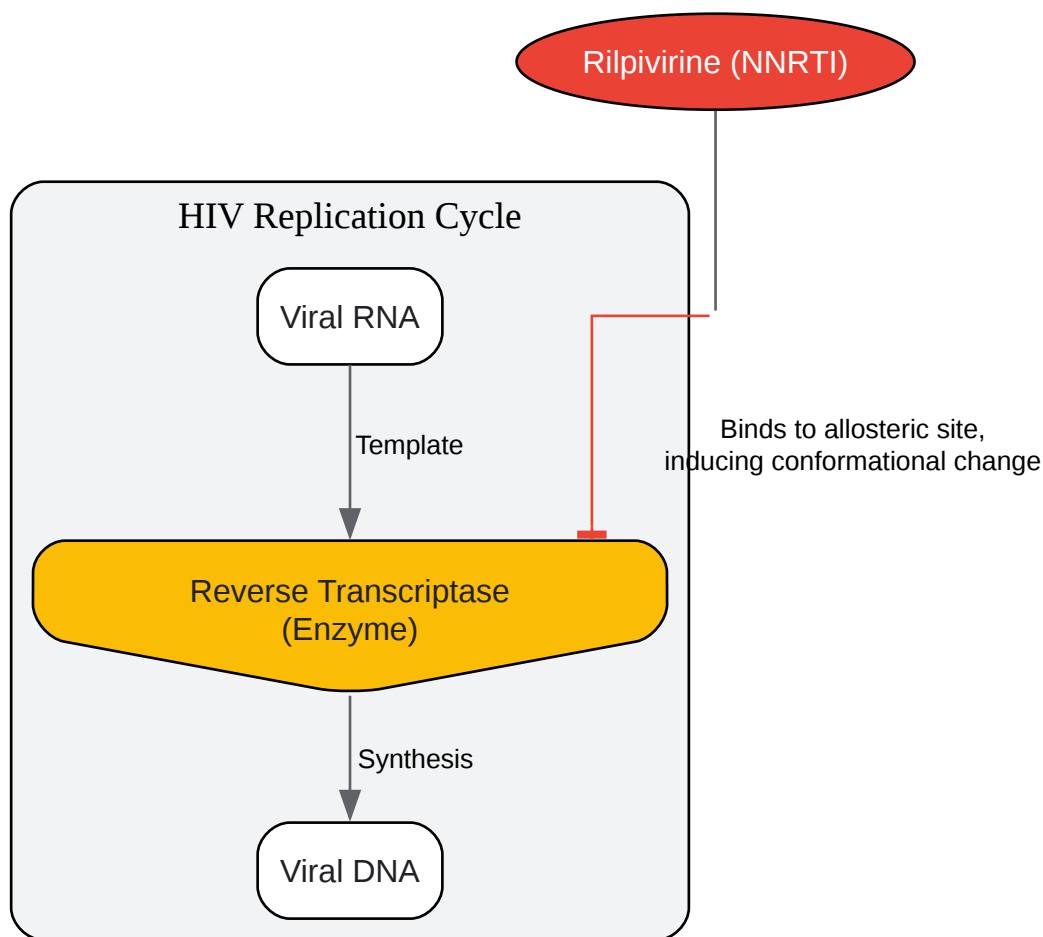
This is a representative HPLC method based on published literature.[\[6\]](#)

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[\[6\]](#)
- Gradient: Start with 10% B, increasing to 60% B over 25 minutes.[\[6\]](#)
- Flow Rate: 1.0 mL/min.[\[6\]](#)
- Column Temperature: 35°C.[\[6\]](#)
- Injection Volume: 20 µL.[\[6\]](#)
- Detection: UV spectrophotometer at 280 nm.[\[6\]](#)
- Quantification: Determine the concentration based on a standard curve of known rilpivirine concentrations.[\[6\]](#)

Visualizations







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